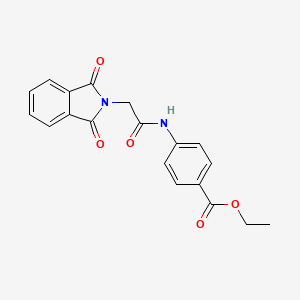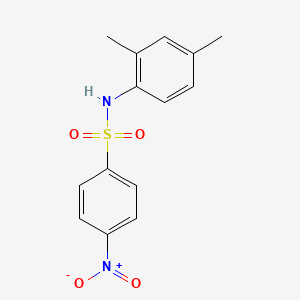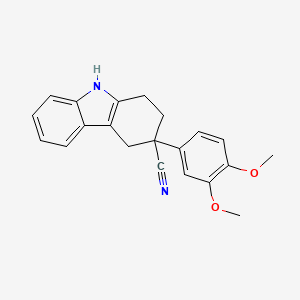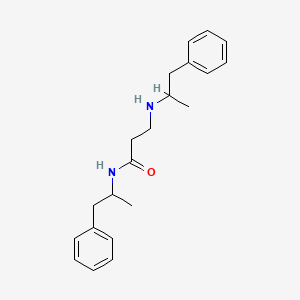![molecular formula C19H28ClNO3 B3831999 4-(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopentane]-2-yl)butan-2-one;hydrochloride](/img/structure/B3831999.png)
4-(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopentane]-2-yl)butan-2-one;hydrochloride
Overview
Description
4-(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)butan-2-one;hydrochloride is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)butan-2-one;hydrochloride typically involves multiple steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Spirocyclization: The next step is the formation of the spirocyclic structure. This can be achieved through an intramolecular cyclization reaction, often facilitated by a Lewis acid such as aluminum chloride.
Functional Group Modification: The final step involves the introduction of the butan-2-one moiety and the hydrochloride salt formation. This can be achieved through a series of functional group transformations, including alkylation and salt formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)butan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or aryl groups.
Scientific Research Applications
4-(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)butan-2-one;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as an enzyme inhibitor or receptor modulator.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)butan-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
Pathway Involvement: Affecting various biochemical pathways, leading to changes in cellular function and response.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxyspiro[1,3-dihydroisochromene-4,1’-cyclopentane]
- 6,7-Dimethoxyspiro[1,3-dihydroisochromene-4,1’-cyclohexane]
Uniqueness
4-(6,7-Dimethoxyspiro[1,3-dihydroisoquinoline-4,1’-cyclopentane]-2-yl)butan-2-one;hydrochloride is unique due to its specific spirocyclic structure and the presence of both isoquinoline and butan-2-one moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopentane]-2-yl)butan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3.ClH/c1-14(21)6-9-20-12-15-10-17(22-2)18(23-3)11-16(15)19(13-20)7-4-5-8-19;/h10-11H,4-9,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWQUWFONQUZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CC2=CC(=C(C=C2C3(C1)CCCC3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-dimethoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane];hydrochloride](/img/structure/B3831936.png)
![6',7'-dimethoxy-2'-(3-phenylpropyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] hydrochloride](/img/structure/B3831938.png)
![4-[1-[2-(Dimethylamino)ethyl]cyclohexyl]benzene-1,2-diol;hydrobromide](/img/structure/B3831945.png)

![N'-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methylene}isonicotinohydrazide](/img/structure/B3831957.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride](/img/structure/B3831968.png)
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-4-[(4-propan-2-yloxyphenyl)methyl]piperazine](/img/structure/B3831974.png)

![N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B3831997.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hexanediamide](/img/structure/B3832007.png)
![(2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B3832011.png)
![3-[2-Hydroxy-5-(morpholine-4-carbonyl)phenyl]-1-morpholin-4-yl-3-phenylpropan-1-one](/img/structure/B3832017.png)
